1-Ethyl-1,2,3,4-tetrahydroquinoxaline

Lipophilicity Physicochemical Properties Drug Design

1-Ethyl-1,2,3,4-tetrahydroquinoxaline (CAS 73855-46-6) is a bicyclic heterocyclic organic compound belonging to the tetrahydroquinoxaline class, featuring a partially saturated quinoxaline core with an N-ethyl substituent. Its molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol, and its IUPAC name is 4-ethyl-2,3-dihydro-1H-quinoxaline.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 73855-46-6
Cat. No. B1274242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,2,3,4-tetrahydroquinoxaline
CAS73855-46-6
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCN1CCNC2=CC=CC=C21
InChIInChI=1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3
InChIKeyKIDFEKJWQHWALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1,2,3,4-tetrahydroquinoxaline (CAS 73855-46-6) Supplier and Procurement Information | Chemical Identity and General Properties


1-Ethyl-1,2,3,4-tetrahydroquinoxaline (CAS 73855-46-6) is a bicyclic heterocyclic organic compound belonging to the tetrahydroquinoxaline class, featuring a partially saturated quinoxaline core with an N-ethyl substituent. Its molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol, and its IUPAC name is 4-ethyl-2,3-dihydro-1H-quinoxaline [1]. The compound is recognized as a versatile small-molecule scaffold in medicinal chemistry, where the tetrahydroquinoxaline framework is associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and hypoglycemic properties [2].

Medicinal chemistry scaffold for SAR exploration
N-ethyl analog for intermediate lipophilicity studies
Versatile building block for further functionalization
Research-use-only small-molecule scaffold; class-level bioactivity reported.

Why 1-Ethyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Directly Replaced by Other Tetrahydroquinoxalines in Research


Tetrahydroquinoxaline derivatives exhibit pronounced structure-activity relationships (SAR) wherein minor changes to the N-substituent, ring saturation, or additional functionalization can dramatically alter target binding, selectivity, and biological outcomes. For instance, N-alkyl chain length modifications between methyl, ethyl, and propyl analogs are known to impact lipophilicity, steric bulk, and metabolic stability, thereby affecting in vitro potency and in vivo pharmacokinetics in a non-linear, target-specific manner [1]. Furthermore, the tetrahydroquinoxaline scaffold is employed across diverse therapeutic programs—including BET bromodomain inhibition, CETP inhibition, and tubulin polymerization inhibition—each with distinct pharmacophore requirements [2]. Consequently, substituting 1-ethyl-1,2,3,4-tetrahydroquinoxaline with a generic in-class analog without explicit comparative data may introduce unanticipated variability in assay outcomes, confounding structure-activity interpretation and invalidating cross-study comparisons.

N-Alkyl Chain Variation
Methyl or propyl analogs may shift lipophilicity and steric bulk, potentially altering target binding and metabolic stability in a non-linear manner.
Pharmacophore Mismatch
Tetrahydroquinoxaline scaffolds used in BET bromodomain or CETP inhibition programs have distinct pharmacophore requirements; in-class substitution may confound assay interpretation.
Absence of Direct Comparative Data
Substituting with a generic analog without explicit head-to-head evidence introduces variability, invalidating cross-study SAR comparisons.

Quantitative Differentiation of 1-Ethyl-1,2,3,4-tetrahydroquinoxaline: Comparative Performance Data


N-Alkyl Chain Length Impact on Lipophilicity: Ethyl vs. Methyl Tetrahydroquinoxaline

1-Ethyl-1,2,3,4-tetrahydroquinoxaline exhibits a calculated LogP (octanol-water partition coefficient) that is approximately 0.5 units higher than its 1-methyl analog, reflecting increased lipophilicity with the extended alkyl chain. This difference influences membrane permeability and in vivo distribution.

Lipophilicity
Data to verify
Target (Ethyl)LogP ≈ 2.1
Comparator (Methyl)LogP ≈ 1.6
ΔLogP ≈ +0.5
Supports lipophilicity screening context
In silico prediction; experimental confirmation needed.
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Steric Bulk: Ethyl vs. Propyl Tetrahydroquinoxaline

The molecular weight of 1-ethyl-1,2,3,4-tetrahydroquinoxaline (162.23 g/mol) is intermediate between the 1-methyl analog (148.21 g/mol) and the 1-propyl analog (176.26 g/mol). This incremental increase correlates with altered steric bulk and van der Waals volume, which may affect target binding pocket occupancy and off-target interactions. [1]

Molecular Weight
Class-level
Target (Ethyl)162.23 g/mol
Comparator (Methyl / Propyl)148.21 / 176.26 g/mol
ΔMW: +14.02 / -14.03
Intermediate steric bulk for SAR studies
May affect binding pocket occupancy; requires target-specific validation.
Molecular Weight Steric Effects Lead Optimization

Predicted pKa and Ionization State: Impact on Solubility and Formulation

The predicted pKa of 1-ethyl-1,2,3,4-tetrahydroquinoxaline is 8.13 ± 0.20. This value is comparable to other N-alkyl tetrahydroquinoxalines (e.g., 1-methyl analog predicted pKa ~8.0), indicating that at physiological pH (7.4), the compound exists predominantly in its neutral form.

Ionization State
Data to verify
pKa 8.13 ± 0.20
Predominantly neutral at physiological pH
Predicted pKa; comparable to methyl analog (~8.0).
pKa Ionization Solubility Formulation

Optimal Research and Industrial Use Cases for 1-Ethyl-1,2,3,4-tetrahydroquinoxaline Based on Comparative Evidence


Lead Optimization Campaigns Requiring Defined Lipophilicity Step

The ethyl substituent provides a defined increase in lipophilicity (ΔLogP ≈ +0.5) compared to the methyl analog, enabling systematic SAR exploration of hydrophobic interactions without the excessive bulk of a propyl group.

Synthetic Intermediate for Tetrahydroquinoxaline-Derived Drug Candidates

1-Ethyl-1,2,3,4-tetrahydroquinoxaline serves as a versatile scaffold for further functionalization via electrophilic substitution, alkylation, or cross-coupling reactions, as described in patented methodologies for multi-substituted tetrahydroquinoxaline derivatives. [1]

Analytical Method Development and Validation

The compound's distinct physicochemical profile (MW 162.23, predicted LogP ~2.1) makes it suitable as a calibration standard or reference compound in chromatographic method development for tetrahydroquinoxaline-based libraries.

Application
Selection Property
Validation Focus
Lipophilicity step exploration
Intermediate LogP profile
Assay compatibility and permeability review
Scaffold functionalization
Synthetic versatility
Cross-coupling and substitution method review
Analytical method development
Distinct physicochemical profile
Chromatographic reference standard review

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